BENZAMIDE, o-ALLYLOXY-N-(beta-HYDROXYETHYL)-
Overview
Description
Benzamide, o-allyloxy-N-(beta-hydroxyethyl)-, is an organic compound belonging to the class of amides. It is an important synthetic intermediate used in the pharmaceutical industry, and it is also used in the industrial production of various chemicals. The structure of benzamide, o-allyloxy-N-(beta-hydroxyethyl)-, consists of a benzene ring, a carbonyl group, and an oxygen-containing allyl group. It is highly reactive and is used in a variety of reactions, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for BENZAMIDE, o-ALLYLOXY-N-(beta-HYDROXYETHYL)- involves the reaction of o-allyloxyaniline with beta-hydroxyethyl chloride to form the intermediate o-allyloxy-N-(beta-hydroxyethyl)aniline. This intermediate is then reacted with benzoyl chloride to form the final product, BENZAMIDE, o-ALLYLOXY-N-(beta-HYDROXYETHYL)-.
Starting Materials
o-allyloxyaniline, beta-hydroxyethyl chloride, benzoyl chloride
Reaction
Step 1: o-allyloxyaniline is reacted with beta-hydroxyethyl chloride in the presence of a base such as sodium hydroxide to form o-allyloxy-N-(beta-hydroxyethyl)aniline., Step 2: The intermediate o-allyloxy-N-(beta-hydroxyethyl)aniline is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the final product, BENZAMIDE, o-ALLYLOXY-N-(beta-HYDROXYETHYL)-.
Scientific Research Applications
Benzamide, o-allyloxy-N-(beta-hydroxyethyl)-, is used in a variety of scientific research applications. It is used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of peptides, peptidomimetics, and other biologically active compounds. In addition, it is used in the synthesis of heterocyclic compounds, such as quinolines, pyridines, and pyrimidines.
Mechanism Of Action
The mechanism of action of benzamide, o-allyloxy-N-(beta-hydroxyethyl)-, is not fully understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in the target molecule. This reaction is believed to be aided by the presence of the allyloxy group, which increases the reactivity of the molecule.
Biochemical And Physiological Effects
The biochemical and physiological effects of benzamide, o-allyloxy-N-(beta-hydroxyethyl)-, are not well understood. However, it has been shown to possess anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been found to possess anti-oxidant and anti-cancer properties.
Advantages And Limitations For Lab Experiments
The use of benzamide, o-allyloxy-N-(beta-hydroxyethyl)-, in laboratory experiments has several advantages. It is highly reactive and can be used in a variety of reactions. It is also relatively inexpensive and can be easily obtained from chemical suppliers. However, it is highly toxic and should be handled with care.
Future Directions
There are several potential future directions for the use of benzamide, o-allyloxy-N-(beta-hydroxyethyl)-. It could be used in the synthesis of novel pharmaceuticals, agrochemicals, and other organic compounds. It could also be used in the synthesis of peptides, peptidomimetics, and other biologically active compounds. In addition, it could be used in the synthesis of heterocyclic compounds, such as quinolines, pyridines, and pyrimidines. Finally, it could be used in further research into its biochemical and physiological effects.
properties
IUPAC Name |
N-(2-hydroxyethyl)-2-prop-2-enoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-9-16-11-6-4-3-5-10(11)12(15)13-7-8-14/h2-6,14H,1,7-9H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLORUTUJXLHEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1C(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00213496 | |
Record name | Benzamide, o-allyloxy-N-(beta-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00213496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BENZAMIDE, o-ALLYLOXY-N-(beta-HYDROXYETHYL)- | |
CAS RN |
63887-17-2 | |
Record name | Benzamide, o-allyloxy-N-(beta-hydroxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063887172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, o-allyloxy-N-(beta-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00213496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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